4-Aminomethyl-1-n-butylpiperidine 2hcl
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Overview
Description
4-Aminomethyl-1-n-butylpiperidine 2HCl, also known as (1-butyl-4-piperidinyl)methanamine dihydrochloride, is a chemical compound with the molecular formula C10H24Cl2N2 and a molecular weight of 243.22 g/mol . This compound is typically found in a white to yellow solid form and is used in various biochemical and proteomics research applications .
Preparation Methods
The synthesis of 4-Aminomethyl-1-n-butylpiperidine 2HCl involves several steps. One common synthetic route includes the reaction of 1-butylpiperidine with formaldehyde and hydrogen chloride to form the desired product. The reaction conditions typically involve:
Temperature: 2-8°C for storage
Purity: 97%
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Aminomethyl-1-n-butylpiperidine 2HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Aminomethyl-1-n-butylpiperidine 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter systems and receptor binding.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminomethyl-1-n-butylpiperidine 2HCl involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the nervous system, influencing neurotransmitter release and receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Aminomethyl-1-n-butylpiperidine 2HCl can be compared with other similar compounds, such as:
- 4-Aminomethyl-1-n-propylpiperidine
- 4-Aminomethyl-1-n-ethylpiperidine
- 4-Aminomethyl-1-n-methylpiperidine
These compounds share similar structural features but differ in the length of the alkyl chain attached to the piperidine ring. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
(1-butylpiperidin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-2-3-6-12-7-4-10(9-11)5-8-12;;/h10H,2-9,11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGFOFLKWPFVPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629405 |
Source
|
Record name | 1-(1-Butylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62281-15-6 |
Source
|
Record name | 1-(1-Butylpiperidin-4-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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